molecular formula C9H7BrCl2 B1271964 2-Bromo-3-(3,5-dichlorophenyl)-1-propene CAS No. 842140-33-4

2-Bromo-3-(3,5-dichlorophenyl)-1-propene

Cat. No. B1271964
M. Wt: 265.96 g/mol
InChI Key: ZOMKQRJTDJYYEZ-UHFFFAOYSA-N
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Description

The compound "2-Bromo-3-(3,5-dichlorophenyl)-1-propene" is a halogenated propene with bromine and chlorine substituents. It is structurally related to various other halogenated compounds that have been studied for their molecular structure, synthesis, and chemical properties. The compound's structure includes a propene backbone with a bromine atom on the second carbon and a 3,5-dichlorophenyl group attached to the third carbon.

Synthesis Analysis

The synthesis of halogenated compounds similar to "2-Bromo-3-(3,5-dichlorophenyl)-1-propene" can be complex, involving multiple steps and regioselective reactions. For instance, the total synthesis of a related dibromo compound was achieved starting from a bromo-dimethoxyphenyl methanol, proceeding through five steps with an overall yield of 34% . Another synthesis method involves the use of gold-catalysis to rearrange propargylic carboxylates containing halogenated alkynes to form dienes, which can then undergo further reactions such as Diels-Alder and cross-coupling .

Molecular Structure Analysis

The molecular structure of halogenated propenes is characterized by the dihedral angles between the planes of the benzene rings and the propenone group. For example, a related compound with bromo- and chloro-substituted benzene rings has dihedral angles of 70.5° and 63.3°, respectively . The crystal packing of these molecules is often stabilized by weak intermolecular interactions, such as C—H⋯O and C—H⋯π-ring interactions . The gas-phase structure of "2-bromo-3-chloro-1-propene" itself has been determined by electron diffraction, revealing a mixture of anti and gauche conformers with the anti conformer being more stable .

Chemical Reactions Analysis

Halogenated propenes can participate in various chemical reactions. For instance, the bromination of double bonds and phenolic rings can be achieved using phosphorus-based organic bromides as brominating agents . The presence of halogen substituents can also influence the reactivity and selectivity of these compounds in reactions such as the Wittig-Horner reaction, which was used to synthesize a brominated benzene derivative with interesting photoluminescence properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated propenes are influenced by their molecular structure. The presence of halogen atoms can affect the compound's boiling point, density, solubility, and other physical properties. For example, the fluorescence intensity of a brominated benzene derivative was found to be significantly higher in the solid state compared to in solution, indicating aggregation-induced emission characteristics . The crystal structures of related compounds have been elucidated by X-ray crystallographic analysis, providing insights into their geometric parameters and intermolecular interactions .

Scientific Research Applications

  • Polymerization and Molecular Structure Analysis : This compound has been studied for its role in the chain-growth polymerization of thiophenes, leading to well-defined polythiophenes with low polydispersity and controlled molecular weights. Such polymers have potential applications in electronics and materials science (Miyakoshi, Yokoyama, & Yokozawa, 2005).

  • Reactivity in Organic Chemistry : Research has explored the reactivity of this compound in various chemical reactions. For instance, its transformation under palladium catalysis and its interaction with different nucleophiles have been studied, which is relevant for understanding its behavior in organic synthesis (Organ, Arvanitis, & Hynes, 2003).

  • Molecular Structure Determination : The gas-phase molecular structure and conformational composition of 2-bromo-3-chloro-1-propene have been determined using electron diffraction. This information is crucial for predicting its reactivity and properties in various applications (Søvik, Schei, Stōlevik, Hagen, & Shen, 1984).

  • Mechanistic Insights in Catalysis : Studies have also delved into the mechanisms of nucleophilic attack on complexes derived from similar compounds, providing insights that are important for developing new catalysts and synthetic strategies (Organ, Miller, & Konstantinou, 1998).

  • Block Copolymer Synthesis : There is research on the chain-growth condensation polymerization of bromo-chloromagnesio derivatives of this compound with nickel catalysts. This has led to the synthesis of block copolymers with hydrophilic and hydrophobic side chains, potentially useful in advanced material applications (Yokozawa, Adachi, Miyakoshi, & Yokoyama, 2007).

Safety And Hazards

The safety and hazards associated with this compound are not available in the search results .

Future Directions

The future directions for this compound are not clear without additional context. If it’s used in Suzuki-Miyaura coupling reactions, future research may focus on improving the efficiency and selectivity of these reactions .

properties

IUPAC Name

1-(2-bromoprop-2-enyl)-3,5-dichlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrCl2/c1-6(10)2-7-3-8(11)5-9(12)4-7/h3-5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOMKQRJTDJYYEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC1=CC(=CC(=C1)Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrCl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40373629
Record name 2-Bromo-3-(3,5-dichlorophenyl)-1-propene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-(3,5-dichlorophenyl)-1-propene

CAS RN

842140-33-4
Record name 1-(2-Bromo-2-propen-1-yl)-3,5-dichlorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=842140-33-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-3-(3,5-dichlorophenyl)-1-propene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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